molecular formula C17H11FN4OS2 B2594876 N-(5-(4-fluorobenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide CAS No. 941947-78-0

N-(5-(4-fluorobenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide

Cat. No.: B2594876
CAS No.: 941947-78-0
M. Wt: 370.42
InChI Key: MMEVWMWDLFHUFL-UHFFFAOYSA-N
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Description

N-(5-(4-fluorobenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide is a complex organic compound that features a thiazole ring and a benzothiadiazole moiety. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of a fluorobenzyl group further enhances its potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-fluorobenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide typically involves multiple steps. One common method includes the formation of the thiazole ring through the reaction of α-aminonitriles with dithioformic or dithiophenacetic acids . The benzothiadiazole moiety can be synthesized via diazo-coupling, Knoevenagel condensation, or Biginelli reaction . The final step involves coupling the thiazole and benzothiadiazole intermediates under specific conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-fluorobenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide . Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of nitro groups can produce amines .

Scientific Research Applications

N-(5-(4-fluorobenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(4-fluorobenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide is unique due to the combination of its thiazole and benzothiadiazole rings, along with the presence of a fluorobenzyl group.

Properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN4OS2/c18-12-4-1-10(2-5-12)7-13-9-19-17(24-13)20-16(23)11-3-6-15-14(8-11)21-22-25-15/h1-6,8-9H,7H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEVWMWDLFHUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC4=C(C=C3)SN=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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